
6-碘烟酸
概述
描述
6-Iodonicotinic acid is a chemical compound with the molecular weight of 249.01 . Its IUPAC name is 6-iodonicotinic acid . The InChI code for this compound is 1S/C6H4INO2/c7-5-2-1-4(3-8-5)6(9)10/h1-3H,(H,9,10) .
Molecular Structure Analysis
The molecular structure of 6-Iodonicotinic acid is represented by the formula C6H4INO2 . This indicates that the compound is composed of six carbon atoms, four hydrogen atoms, one iodine atom, one nitrogen atom, and two oxygen atoms .Physical And Chemical Properties Analysis
6-Iodonicotinic acid is a solid compound . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .科学研究应用
抗肿瘤特性
6-碘烟酸衍生物,如6-碘内酯,在抗肿瘤活动中发挥重要作用。研究已经确定这些衍生物可能是甲状腺腺体自调节的潜在介质。它们在甲状腺细胞中表现出抗增殖和凋亡效应,并可能在其他非甲状腺组织(如乳腺、前列腺、结肠和神经系统)中产生类似作用。在乳腺癌模型中,这些碘化化合物在碘补充后被观察到,作为过氧化物酶体增殖物激活受体γ型(PPARγ)的激活剂。这表明它们可能在癌症治疗中发挥作用,特别是作为辅助治疗以减少肿瘤进展并预防化疗耐药性(Nava-Villalba & Aceves, 2014)。
大脑和肾上腺腺积聚
涉及放射碘标记的5-碘烟碱的研究表明,这种化合物在大鼠的大脑和肾上腺腺中迅速积聚。这些器官中放射性的最高摄取量是在给药后不久观察到的。这些发现表明5-碘烟酸衍生物在研究大脑和肾上腺腺功能方面的潜力(Chan et al., 1983)。
花生四烯酸的代谢
研究表明,在碘化物和过氧化氢存在的情况下,甲状腺过氧化物酶酶能将花生四烯酸转化为几种碘化产物,包括碘内酯。这表明了花生四烯酸代谢中的一条新途径,这可能对理解甲状腺功能和潜在治疗甲状腺相关疾病具有重要意义(Boeynaems & Hubbard, 1980)。
作用机制
安全和危害
The safety data sheet for a similar compound, Nicotinic acid, indicates that it can cause serious eye irritation and is harmful to aquatic life . Precautionary measures include avoiding release to the environment, wearing eye protection, and seeking medical advice if eye irritation persists . It’s important to note that safety data can vary between different compounds and specific data for 6-Iodonicotinic acid should be consulted where available .
属性
IUPAC Name |
6-iodopyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4INO2/c7-5-2-1-4(3-8-5)6(9)10/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCGJGRDGMJRQAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10356040 | |
| Record name | 6-Iodonicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10356040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Iodonicotinic acid | |
CAS RN |
13054-02-9 | |
| Record name | 6-Iodonicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10356040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

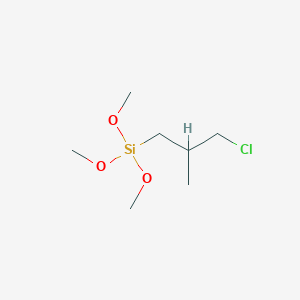
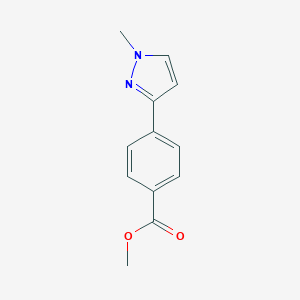

![2-Methyl-6-phenylthieno[3,2-d]pyrimidin-4-ol](/img/structure/B176742.png)

![2-Azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride](/img/structure/B176746.png)
![3-Hydroxy-10,13-dimethyl-3,4,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-one](/img/structure/B176749.png)
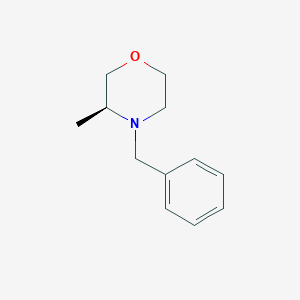

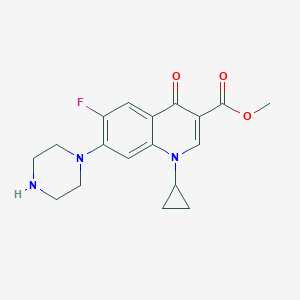
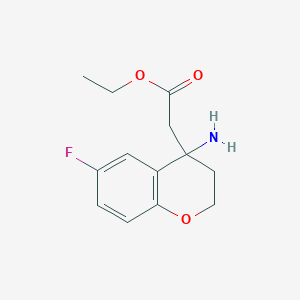
![7-Iodo-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one](/img/structure/B176761.png)

